molecular formula C15H10F3NO3 B5062985 2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B5062985
M. Wt: 309.24 g/mol
InChI Key: YOODCPKHKNZUOA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is an organic compound that features a trifluoromethyl group attached to an acetamide moiety, with a methoxydibenzo[b,d]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves the reaction of 2-methoxydibenzo[b,d]furan with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(S)-α-methylbenzylacetamide
  • 2,2,2-Trifluoro-N-®-α-methylbenzylacetamide
  • 2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone

Uniqueness

2,2,2-Trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to the presence of the methoxydibenzo[b,d]furan ring system, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c1-21-13-6-9-8-4-2-3-5-11(8)22-12(9)7-10(13)19-14(20)15(16,17)18/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOODCPKHKNZUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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